1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione

Description

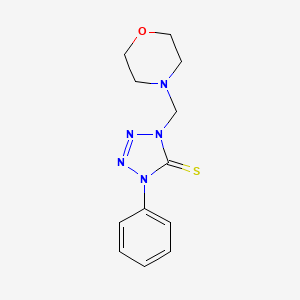

1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione (CAS: 16618-42-1) is a tetrazole derivative with a morpholine moiety and a phenyl substituent. Its molecular formula is C₁₂H₁₅N₅OS, and it has a molecular weight of 277.35 g/mol . The compound features a tetrazole core substituted at the 1-position with a morpholin-4-ylmethyl group and at the 4-position with a phenyl ring.

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS/c19-12-16(10-15-6-8-18-9-7-15)13-14-17(12)11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVZGYCOZUCJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=S)N(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione typically involves the reaction of morpholine with a suitable precursor, such as 4-phenyltetrazole-5-thione. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Substituent Effects on Bioactivity

Research Findings and Implications

- Morpholine’s Role: The morpholinylmethyl group is a recurring motif in bioactive compounds, improving pharmacokinetics and target engagement.

- Thione Group : The thione moiety may enhance stability and enable metal coordination, which could be leveraged in catalysis or metallodrug design .

- Synthetic Challenges : Introducing bulky substituents (e.g., morpholinylmethyl) may require optimized conditions to mitigate steric effects .

Biological Activity

1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit enzyme activity by binding to their active sites, effectively blocking their catalytic functions. Additionally, it modulates cellular signaling pathways by interacting with various receptors, which can lead to significant biological effects such as apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against a range of pathogens. The compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria.

Efficacy Data

Table 1 summarizes the minimal inhibitory concentrations (MICs) for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Streptococcus epidermidis | 4 |

These findings indicate that this compound possesses significant antibacterial properties, particularly against drug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound exhibited cytotoxic effects primarily through the induction of apoptosis.

Case Studies

In vitro studies have shown that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer cell lines, including HeLa and MCF-7. The following table presents the growth inhibition percentages at different concentrations:

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 1 | 85 | 90 |

| 10 | 65 | 70 |

| 50 | 30 | 40 |

| 100 | 10 | 15 |

The results indicate that higher concentrations of the compound significantly inhibit cell proliferation, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, morpholine derivatives can react with tetrazole-thione precursors under reflux in aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases like K₂CO₃. Reaction temperature (70–80°C) and stoichiometric ratios of morpholine to tetrazole intermediates are critical for optimizing yields . Monitoring via TLC and purification by recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies morpholine methylene protons (δ ~3.5–3.7 ppm) and tetrazole-thione sulfur environments .

- IR : Key peaks include N–H stretches (~3200 cm⁻¹) and C=S vibrations (~1200 cm⁻¹) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity; retention times vary with mobile phase composition (e.g., acetonitrile/water gradients) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Solubility in DMSO/PBS should be validated prior to testing .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Hydrogen bonding between the morpholine oxygen and thione sulfur can be analyzed using graph-set notation . Validate data with checkCIF to address disorder or twinning .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Perform:

- Dose-Response Curves : Confirm activity across multiple concentrations.

- Comparative Studies : Benchmark against known inhibitors (e.g., HSP90 inhibitors for anticancer activity) .

- Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replace phenyl with heteroaromatic groups (e.g., thiophene) to modulate electronic effects .

- Bioisosteric Replacement : Swap tetrazole-thione with triazole-thiol to assess potency changes .

- QSAR Modeling : Use Gaussian or ORCA for DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO) with activity .

Q. What computational tools predict binding modes of this compound with therapeutic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like HSP90 or bacterial enzymes, using PDB structures (e.g., 1UYL for HSP90). Validate with MD simulations (GROMACS) to assess binding stability .

Q. How can researchers elucidate the pharmacological mechanism of action beyond basic assays?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens.

- Pathway Analysis : RNA sequencing to identify differentially expressed genes post-treatment .

- In Vivo Models : Zebrafish xenografts for preliminary toxicity/efficacy profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.